rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis
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Overview
Description
rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis: is a chemical compound with a complex structure that includes a cyclopentane ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis typically involves multiple steps, starting from simpler precursor molecules. The process often includes the formation of the cyclopentane and pyrrolidine rings, followed by their fusion. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce various effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- rac-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methanamine dihydrochloride
- rac-[(3aR,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol
- rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine
Uniqueness
rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis is unique due to its specific stereochemistry and the presence of both cyclopentane and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H20Cl2N2 |
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Molecular Weight |
227.17 g/mol |
IUPAC Name |
2-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c10-4-5-11-6-8-2-1-3-9(8)7-11;;/h8-9H,1-7,10H2;2*1H/t8-,9+;; |
InChI Key |
MVVUQZSMTOMGLT-DRJPZDRJSA-N |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2C1)CCN.Cl.Cl |
Canonical SMILES |
C1CC2CN(CC2C1)CCN.Cl.Cl |
Origin of Product |
United States |
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